molecular formula C7H7ClO2 B1584002 3-Chloro-2-methoxyphenol CAS No. 77102-92-2

3-Chloro-2-methoxyphenol

Cat. No. B1584002
CAS RN: 77102-92-2
M. Wt: 158.58 g/mol
InChI Key: JMRPFKGSKYTUSD-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxyphenol, also known by its CAS Number 77102-92-2, is a chemical compound with the molecular formula C7H7ClO2 . It has a molecular weight of 158.582 .


Synthesis Analysis

The synthesis of 3-Chloro-2-methoxyphenol and similar compounds has been a subject of research. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methoxyphenol consists of a benzene ring substituted with a chlorine atom and a methoxy group . The exact mass of the molecule is 158.013458 .


Chemical Reactions Analysis

Phenol derivatives, such as 3-Chloro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They can undergo various chemical reactions, including functionalizing and transforming functional groups around the aromatic ring .


Physical And Chemical Properties Analysis

3-Chloro-2-methoxyphenol has a density of 1.3±0.1 g/cm3 and a boiling point of 234.8±20.0 °C at 760 mmHg . The flash point is 95.8±21.8 °C . The vapour pressure is 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

1. Thermochemical and Quantum-Chemical Studies

Methoxyphenols, including 3-Chloro-2-methoxyphenol, are essential in studying antioxidants and biologically active molecules. Their ability to form strong hydrogen bonds is crucial in various applications. Thermochemical studies, including standard molar enthalpies of formation and vaporization, provide valuable data for understanding these compounds. Quantum-chemical studies using density functional theory and other methods also contribute to analyzing substituent effects and molecular structures (Varfolomeev et al., 2010).

2. Photoelectrocatalytic Degradation

The degradation of chlorinated methoxyphenols, such as 3-Chloro-2-methoxyphenol, is a significant area of research, particularly in environmental chemistry. Studies on the photoelectrocatalytic degradation of these compounds in water, using catalysts like TiO2, provide insights into optimizing conditions for efficient degradation. This research is vital for environmental remediation and water treatment technologies (Lu Yuan-ye, 2009).

3. Spectroscopic Analysis and Molecular Interactions

Spectroscopic examination of chlorinated methoxyphenols, including 3-Chloro-2-methoxyphenol, offers detailed insights into their molecular structure and interactions. Studies involving IR and Raman spectral data, alongside density functional theory calculations, allow for comprehensive understanding of vibrational modes, molecular orbitals, and hyperconjugative interactions. Such research contributes significantly to the field of molecular spectroscopy and theoretical chemistry (2020).

4. Atmospheric Chemistry and Environmental Impact

Investigations into the atmospheric reactions of methoxyphenols, including those chlorinated like 3-Chloro-2-methoxyphenol, are crucial for understanding their environmental impact. These studies, focusing on reactions with radicals like NO3, provide insights into the formation of secondary organic aerosols and their implications for air quality and climate change. Understanding these processes is essential for environmental policy and atmospheric science research (Meng et al., 2020).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting 3-Chloro-2-methoxyphenol . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Phenol derivatives like 3-Chloro-2-methoxyphenol have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .

properties

IUPAC Name

3-chloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRPFKGSKYTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915084
Record name 3-Chloro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxyphenol

CAS RN

77102-92-2, 95156-08-4
Record name Phenol, 3-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture of 1,3-dichloro-2-methoxybenzene (885 mg, 5 mmol), potassium hydroxide (280 mg, 5 mmol), tris(dibenzylideneacetone)dipalladium (115 mg, 0.125 mmol) and tert-butyl X-Phos (159 mg, 0.375 mmol) in dioxane/water (1:1, 5 mL) was stirred at 100° C. for 2 hours. The reaction mixture was mixed with aqueous hydrochloride solution (1 N). The organic components were extracted with EtOAc. The combined EtOAc layers were washed with brine, and then concentrated. The residue was purified by chromatography. Elution with 10% EtOAc in hexane gave 3-chloro-2-methoxyphenol (22-1, 489 mg, 62% yield) as yellow oil. 1H NMR (400 MHz, CDCl3) δ 6.98-6.84 (m, 3H), 5.73 (br s, 1H), 3.93 (s, 3H).
Quantity
885 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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